![molecular formula C22H22N2O5S B2360469 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(4-methylbenzyl)ethanediamide CAS No. 896313-29-4](/img/structure/B2360469.png)

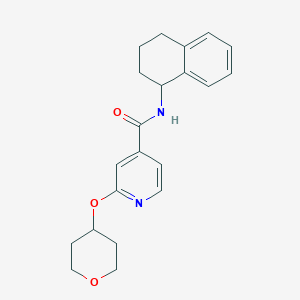

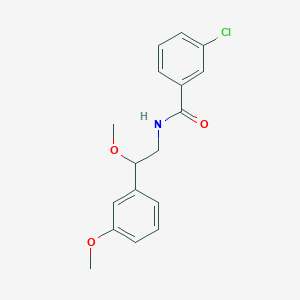

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(4-methylbenzyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(4-methylbenzyl)ethanediamide is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Chemistry Applications

Phosphine-sulfonate-based palladium and nickel complexes, incorporating furyl-derived units, show significant potential in ethylene polymerization and copolymerization with polar monomers. These complexes demonstrate high activities and the ability to produce polymers with varied branching densities, attributed to interactions between heteroatoms and the metal centers. The furyl-derived units in the ligand structure play a crucial role in determining the catalyst properties and the microstructure of the resulting polyethylene (Yang, Xiong, & Chen, 2017).

Medicinal Chemistry Applications

Furyl-containing compounds have been synthesized and screened for their antimycobacterial activities, particularly against Mycobacterium tuberculosis. Among these, 9-benzylpurines with furyl substituents exhibited notable inhibitory effects, highlighting the potential of such compounds in developing antituberculosis drugs. The presence of a furyl unit alongside other specific substituents enhances the activity and specificity of these molecules (Bakkestuen, Gundersen, & Utenova, 2005).

Organometallic Chemistry and Catalysis

Research in organometallic chemistry has led to the development of catalysts for cyclopropanation of alkenes, utilizing furyl carbene complexes. These catalysts facilitate the production of cyclopropane derivatives, showcasing the utility of furyl-containing compounds in synthetic chemistry and the development of new catalytic processes (Miki et al., 2004).

Biochemistry and Drug Metabolism

In biochemistry, the application of furyl derivatives has been explored in the context of drug metabolism. Biocatalysis using microbial systems, such as Actinoplanes missouriensis, has been employed to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, facilitating the understanding of their metabolic pathways and potential therapeutic effects (Zmijewski et al., 2006).

Properties

IUPAC Name |

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-16-9-11-17(12-10-16)14-23-21(25)22(26)24-15-20(19-8-5-13-29-19)30(27,28)18-6-3-2-4-7-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUGXSLUUXNGHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2360389.png)

![2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one](/img/structure/B2360391.png)

![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate](/img/structure/B2360405.png)

![Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate](/img/structure/B2360408.png)